molecular formula C14H10F2O2 B7962251 Methyl 4-(2,3-difluorophenyl)benzoate

Methyl 4-(2,3-difluorophenyl)benzoate

Cat. No.: B7962251
M. Wt: 248.22 g/mol
InChI Key: JMYAAMJUYSVQDD-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-difluorophenyl)benzoate is an organic compound with the molecular formula C15H11F2O2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2,3-difluorophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2,3-difluorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-2,3-difluorobenzene is coupled with methyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, the continuous-flow diazotization of m-phenylenediamine followed by the Balz-Schiemann reaction can be employed to produce the difluorobenzene intermediate, which is then esterified to form the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-difluorophenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-(2,3-difluorophenyl)benzoic acid.

    Reduction: 4-(2,3-difluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,3-difluorophenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2,3-difluorophenyl)benzoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, fluorinated compounds are known to enhance the binding affinity and selectivity of drugs to their targets, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,6-difluorophenyl)benzoate: Similar structure but with fluorine atoms at the 2 and 6 positions.

    Methyl 4-(3,4-difluorophenyl)benzoate: Fluorine atoms at the 3 and 4 positions.

    Methyl 4-(2,3-dichlorophenyl)benzoate: Chlorine atoms instead of fluorine.

Uniqueness

Methyl 4-(2,3-difluorophenyl)benzoate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 4-(2,3-difluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYAAMJUYSVQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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